4-((((1r,4r)-4-Aminocyclohexyl)amino)methyl)benzonitrile hydrochloride
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Overview
Description
4-((((1r,4r)-4-Aminocyclohexyl)amino)methyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C14H20ClN3 It is a derivative of benzonitrile, featuring an aminocyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((((1r,4r)-4-Aminocyclohexyl)amino)methyl)benzonitrile hydrochloride typically involves the following steps:
Formation of the Aminocyclohexyl Intermediate: The starting material, cyclohexanone, undergoes reductive amination with ammonia or an amine to form the aminocyclohexyl intermediate.
Coupling with Benzonitrile: The aminocyclohexyl intermediate is then coupled with benzonitrile under conditions that facilitate the formation of the desired product. This step often involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps remain similar, but the reactions are optimized for higher yields and purity. Catalysts and solvents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the aminocyclohexyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in the formation of primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary amines.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
4-((((1r,4r)-4-Aminocyclohexyl)amino)methyl)benzonitrile hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It serves as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-((((1r,4r)-4-Aminocyclohexyl)amino)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The aminocyclohexyl group is believed to play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-((((1r,4r)-4-Hydroxycyclohexyl)amino)methyl)benzonitrile: This compound features a hydroxy group instead of an amino group on the cyclohexyl ring.
4-((((1r,4r)-4-Methylcyclohexyl)amino)methyl)benzonitrile: This variant has a methyl group on the cyclohexyl ring.
Uniqueness
4-((((1r,4r)-4-Aminocyclohexyl)amino)methyl)benzonitrile hydrochloride is unique due to the presence of the aminocyclohexyl group, which imparts specific chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-[[(4-aminocyclohexyl)amino]methyl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c15-9-11-1-3-12(4-2-11)10-17-14-7-5-13(16)6-8-14;/h1-4,13-14,17H,5-8,10,16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBMZYCLKBPSMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC=C(C=C2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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